molecular formula C12H22O11 B1682109 2-O-beta-D-Glucopyranosyl-D-glucose CAS No. 534-46-3

2-O-beta-D-Glucopyranosyl-D-glucose

Cat. No.: B1682109
CAS No.: 534-46-3
M. Wt: 342.3 g/mol
InChI Key: PZDOWFGHCNHPQD-VNNZMYODSA-N
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Description

2-O-beta-D-Glucopyranosyl-D-glucose is a disaccharide compound composed of two glucose molecules linked by a glycosidic bond This compound is naturally occurring and can be found in various plants and fruits

Mechanism of Action

Target of Action

2-O-beta-D-Glucopyranosyl-D-glucose, also known as AA-2βG, is a natural derivative of Vitamin C (L-ascorbic acid, AA) isolated from the fruit of Lycium barbarum L . It acts as a source of sustained release of ascorbic acid (Vitamin C) upon α-glucosidase activity inside the human body . It has been found to have neuroprotective effects .

Mode of Action

AA-2βG exhibits enhanced free radical scavenging activity compared to AA and its synthetic derivative AA-2αG . It protects cells from oxidative stress induced by hydrogen peroxide . It has been shown to have a potent neuroprotective activity against transient ischemia-induced brain damage . This action is, at least in part, via preservation of blood-brain barrier integrity and suppression of oxidative stress caused by ischemic insult .

Biochemical Pathways

The hydrolysis and hydrogenation of cellobiose (4-O-β-D-glucopyranosyl-D-glucose) in ZnCl2·4H2O solvent was studied to optimize the conditions for conversion of lignocellulose (the most abundant renewable resource) into sorbitol (D-glucitol) . The hydrolysis is the rate limiting reaction, but the selectivity to sorbitol is determined by the rate of hydrogenation .

Pharmacokinetics

It is known that aa-2βg provides a source of sustained release of ascorbic acid (vitamin c) upon α-glucosidase activity inside the human body . This suggests that it may have a prolonged effect compared to ascorbic acid alone.

Result of Action

The result of the action of this compound is the protection of cells from oxidative stress . It has been shown to have a potent neuroprotective activity against transient ischemia-induced brain damage . This action is, at least in part, via preservation of blood-brain barrier integrity and suppression of oxidative stress caused by ischemic insult .

Action Environment

The action of this compound can be influenced by environmental factors. For example, the hydrolysis and hydrogenation of cellobiose (4-O-β-D-glucopyranosyl-D-glucose) in ZnCl2·4H2O solvent was studied to optimize the conditions for conversion of lignocellulose (the most abundant renewable resource) into sorbitol (D-glucitol) . The hydrolysis is the rate limiting reaction, but the selectivity to sorbitol is determined by the rate of hydrogenation . This suggests that the environment in which the reaction takes place can influence the action of this compound.

Biochemical Analysis

Biochemical Properties

In biochemical reactions, 2-O-beta-D-Glucopyranosyl-D-glucose may interact with various enzymes, proteins, and other biomolecules . For instance, it has been studied for its role in the hydrolysis and hydrogenation of cellobiose, a process that could potentially be optimized for the conversion of lignocellulose into sorbitol .

Cellular Effects

It is known that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is complex and involves interactions at the molecular level. It may bind to certain biomolecules, inhibit or activate enzymes, and cause changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time. This could include changes in the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound may be involved in various metabolic pathways. This could include interactions with enzymes or cofactors, as well as effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues is a complex process that may involve various transporters or binding proteins . This could also include any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-O-beta-D-Glucopyranosyl-D-glucose can be synthesized through enzymatic and chemical methods. Enzymatic synthesis involves the use of glycosyltransferases, which catalyze the transfer of a glucose moiety from a donor molecule to an acceptor molecule. This method is preferred due to its high specificity and mild reaction conditions .

Chemical synthesis involves the use of glycosyl donors and acceptors under acidic or basic conditions. The reaction typically requires the protection of hydroxyl groups to prevent unwanted side reactions. Common reagents used in chemical synthesis include glycosyl halides and glycosyl trichloroacetimidates .

Industrial Production Methods

Industrial production of this compound often employs enzymatic methods due to their efficiency and environmental friendliness. The use of immobilized enzymes in bioreactors allows for continuous production and easy separation of the product .

Chemical Reactions Analysis

Types of Reactions

2-O-beta-D-Glucopyranosyl-D-glucose undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used to reduce the compound.

    Substitution: Substitution reactions involve the replacement of hydroxyl groups with other functional groups.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as glucosides and glucuronides. These derivatives have enhanced stability and bioavailability, making them suitable for various applications .

Comparison with Similar Compounds

2-O-beta-D-Glucopyranosyl-D-glucose is unique compared to other similar compounds due to its specific glycosidic linkage and structural properties. Similar compounds include:

These compounds share similar structural features but differ in their specific applications and biological activities.

Properties

IUPAC Name

(2R,3S,4R,5R)-3,4,5,6-tetrahydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O11/c13-1-4(16)7(17)8(18)5(2-14)22-12-11(21)10(20)9(19)6(3-15)23-12/h2,4-13,15-21H,1,3H2/t4-,5+,6-,7-,8-,9-,10+,11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZDOWFGHCNHPQD-VNNZMYODSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC(C=O)C(C(C(CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301336223
Record name Sophorose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301336223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

534-46-3
Record name Sophorose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=534-46-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sophorose
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sophorose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301336223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-O-β-D-glucopyranosyl-D-glucose
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.820
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Record name SOPHOROSE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-O-beta-D-Glucopyranosyl-D-glucose
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Reactant of Route 6
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